

1H NMR Characterization: A Comparative Guide for Pyrazole Sulfonamides

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Compound of Interest

Compound Name: **1,5-Dimethyl-1H-pyrazole-4-sulfonamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of pyrazole sulfonamide derivatives. While specific experimental data for **1,5-Dimethyl-1H-pyrazole-4-sulfonamide** is not readily available in the public domain, this document presents a detailed examination of closely related structural analogs. The provided data and protocols offer valuable insights for the characterization of this class of compounds.

Comparative Analysis of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides. These compounds serve as valuable benchmarks for understanding the proton environments in **1,5-Dimethyl-1H-pyrazole-4-sulfonamide**. The data is presented to facilitate the identification of characteristic chemical shifts and coupling patterns.

Compound	Solvent	Chemical Shift (δ , ppm), Multiplicity, Coupling Constant (J, Hz), and Assignment
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[1]	CDCl ₃	11.0-10.1 (br, 1H, NH), 5.43 (s, 1H, C=CH), 4.39 (t, J = 6.5 Hz, 1H, NH), 2.97 (q, J = 6.0, 6.5 Hz, 2H, N-CH ₂), 2.45 (s, 6H, 2xCH ₃), 2.11 (t, J = 6.5 Hz, 2H, CH ₂), 1.98 (t, J = 2.0 Hz, 2H, CH ₂), 1.77 (t, J = 3.5 Hz, 2H, CH ₂), 1.55 (m, 4H, 2xCH ₂)
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1]	CDCl ₃	7.27 (m, 3H, Ar-H), 7.1 (dd, J = 2.1, 1.5 Hz, 2H, Ar-H), 4.28 (t, J = 6.0 Hz, 1H, NH), 3.71 (s, 3H, N-CH ₃), 3.18 (q, J = 6.9, 6.6 Hz, 2H, N-CH ₂), 2.79 (t, J = 6.6 Hz, 2H, Ar-CH ₂), 2.35 (s, 3H, C-CH ₃), 2.27 (s, 3H, C-CH ₃)
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[1]	CDCl ₃	6.79 (d, J = 8.1 Hz, 1H, Ar-H), 6.65 (dd, J = 1.8, 5.1 Hz, 1H, Ar-H), 6.30 (d, J = 1.8 Hz, 1H, Ar-H), 4.37 (t, J = 5.7 Hz, 1H, NH), 3.84 (d, J = 6.0 Hz, 6H, 2xOCH ₃), 3.18 (q, J = 6.6, 6.3 Hz, 2H, N-CH ₂), 2.75 (t, J = 6.6 Hz, 2H, Ar-CH ₂), 2.35 (s, 6H, 2xCH ₃)
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[1]	CDCl ₃	12.26 (br, 1H, NH), 7.24 (dd, J = 1.5, 2.5 Hz, 2H, Ar-H), 7.11 (d, J = 8.5 Hz, 2H, Ar-H), 5.79 (t, J = 6.0 Hz, 1H, NH), 3.09 (q, J = 6.5, 7.5 Hz, 2H, N-CH ₂),

2.76 (t, $J = 7.0$ Hz, 2H, Ar-CH₂), 2.36 (s, 6H, 2xCH₃)

Experimental Protocols

A standard protocol for the ¹H NMR characterization of pyrazole sulfonamide derivatives is outlined below. This procedure can be adapted based on the specific instrumentation and sample properties.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid pyrazole sulfonamide derivative.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- To ensure a homogenous magnetic field and obtain high-resolution spectra, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines.
- Acquire the ¹H NMR spectrum using appropriate parameters. A typical acquisition may involve:
 - A 90° pulse angle.
 - A spectral width sufficient to cover all expected proton resonances (e.g., 0-15 ppm).
 - An acquisition time of 2-4 seconds.

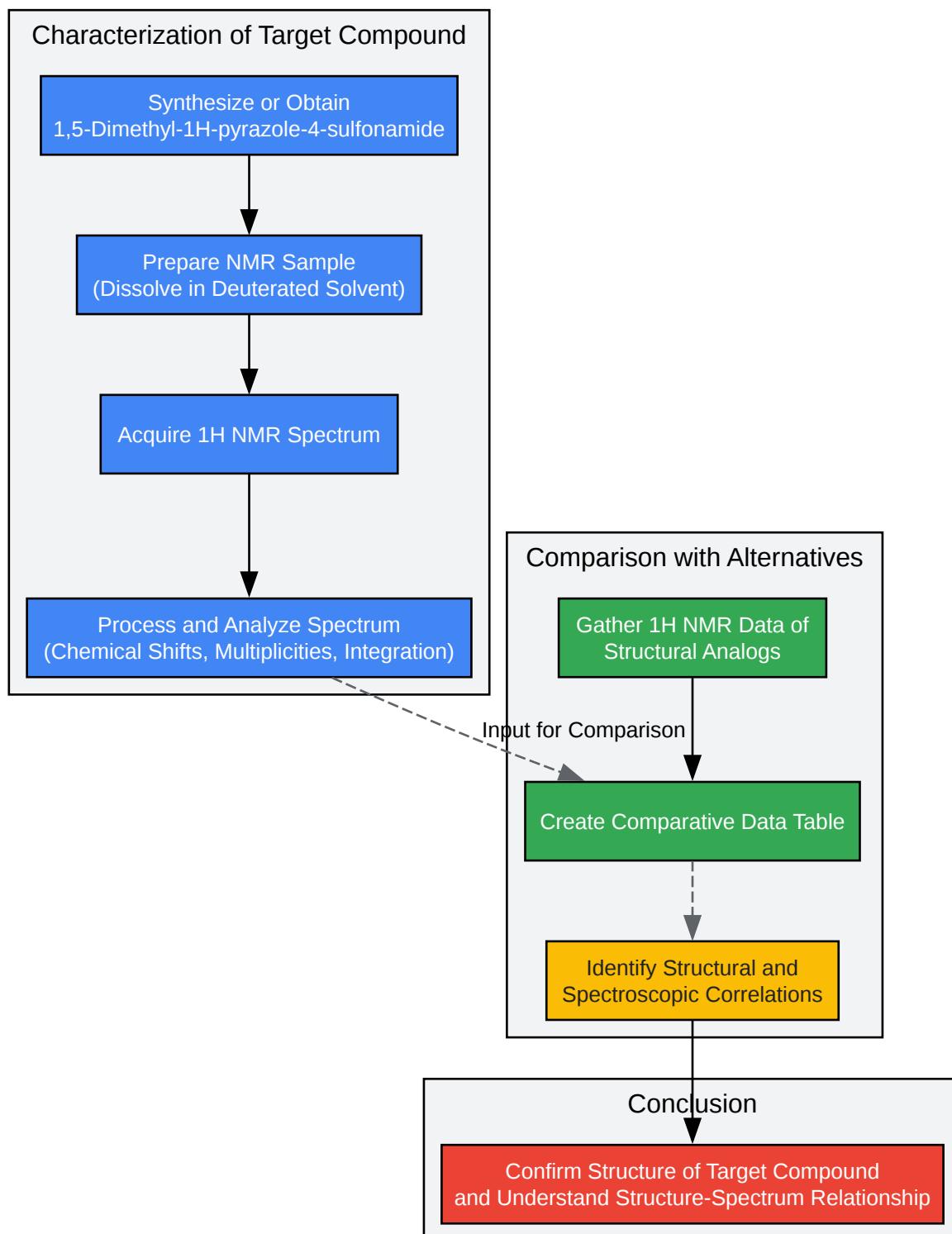
- A relaxation delay of 1-5 seconds.
- A suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing and Analysis:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Workflow for ^1H NMR Characterization and Comparison

The following diagram illustrates the logical workflow for the ^1H NMR characterization of a novel pyrazole sulfonamide and its comparison with known analogs.

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Caption: Workflow for the ^1H NMR characterization and comparative analysis of pyrazole sulfonamides.

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References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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